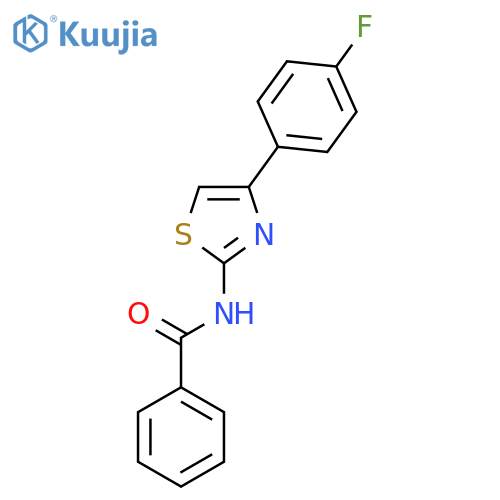

Cas no 321555-43-5 (N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide)

321555-43-5 structure

商品名:N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide

N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-[4-(4-fluorophenyl)-2-thiazolyl]-

- 2-(N-benzoylamino)-4-(4-fluorophenyl)thiazole

- N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide

- Z27862891

- AKOS000478691

- N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

- DB-364234

- SR-01000906451-1

- F0012-0247

- SCHEMBL14102935

- STK130489

- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

- Oprea1_579139

- 321555-43-5

- SR-01000906451

-

- インチ: InChI=1S/C16H11FN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20)

- InChIKey: OGJMLYSGROYVCA-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

計算された属性

- せいみつぶんしりょう: 298.05773

- どういたいしつりょう: 298.05761231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 354

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 70.2Ų

じっけんとくせい

- PSA: 41.99

N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0012-0247-20mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 20mg |

$99.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-40mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 40mg |

$140.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-10μmol |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 10μmol |

$69.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-5mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 5mg |

$69.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-10mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 10mg |

$79.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-30mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 30mg |

$119.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-20μmol |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 20μmol |

$79.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-1mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 1mg |

$54.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-2μmol |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 2μmol |

$57.0 | 2023-08-18 | |

| Life Chemicals | F0012-0247-50mg |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide |

321555-43-5 | 90%+ | 50mg |

$160.0 | 2023-08-18 |

N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

321555-43-5 (N-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬